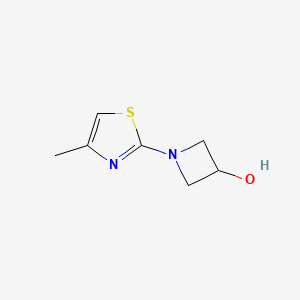

1-(4-Methylthiazol-2-yl)azetidin-3-ol

Descripción

1-(4-Methylthiazol-2-yl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted at the 1-position with a 4-methylthiazole moiety and a hydroxyl group at the 3-position. This structure combines the rigidity of the thiazole ring with the conformational flexibility of azetidine, making it a promising scaffold for medicinal chemistry.

Propiedades

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-4-11-7(8-5)9-2-6(10)3-9/h4,6,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGFLAUFNRRANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Methylthiazol-2-yl)azetidin-3-ol involves several steps, typically starting with the preparation of the thiazole ring followed by the formation of the azetidine ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the rings and the desired substitutions. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity .

Análisis De Reacciones Químicas

1-(4-Methylthiazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Structure:

- Molecular Formula: CHNOS

- Molecular Weight: 170.23 g/mol

The compound features a thiazole ring attached to an azetidine structure, which is crucial for its reactivity and biological interactions.

Medicinal Chemistry Applications

1-(4-Methylthiazol-2-yl)azetidin-3-ol has been studied for its potential as a pharmacological agent. The following applications have been identified:

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

2. Anticancer Potential:

Studies have demonstrated that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7). These findings highlight its promise in anticancer drug development .

3. Enzyme Inhibition:

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with nitroreductases, potentially altering metabolic processes within cells .

The biological activity of this compound can be attributed to several mechanisms:

1. Electron Transfer Reactions:

The presence of the thiazole ring allows for participation in redox reactions, acting as an electron acceptor or donor, which can influence various biological pathways.

2. Modulation of Cell Signaling:

The unique structure enhances binding affinity to biomolecules, potentially affecting signaling pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against E. coli and S. aureus, suggesting its potential as an antibiotic candidate.

Case Study 2: Anticancer Activity

A study focused on the effects of this compound on MCF-7 breast cancer cells showed that treatment with micromolar concentrations led to reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-(4-Methylthiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Comparisons

The following table highlights key structural analogs and their differences:

| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-(4-Methylthiazol-2-yl)azetidin-3-ol | Thiazole | 4-Methyl, azetidin-3-ol | C₈H₁₀N₂OS | 182.24 | Balanced lipophilicity, moderate rigidity |

| 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | Dihydrothiazole | Partially saturated thiazole | C₆H₁₀N₂OS | 158.22 | Increased flexibility, reduced aromaticity |

| 1-(4-(Trifluoromethyl)benzothiazol-2-yl)azetidin-3-ol | Benzothiazole | 4-Trifluoromethyl, azetidin-3-ol | C₁₁H₉F₃N₂OS | 274.26 | Enhanced π-π stacking, higher electronegativity |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole | 4-Methylphenyl | C₉H₉N₃S | 191.25 | Planar structure, diverse bioactivity |

Structural Insights :

- Aromatic vs. Saturated Rings : The fully aromatic thiazole in the target compound provides rigidity, which may enhance binding affinity compared to the partially saturated dihydrothiazole analog .

- Ring Size and Strain : Azetidine (four-membered) rings, as in the target compound, are less strained than azetidin-2-one (beta-lactam) derivatives, which are prone to ring-opening reactions .

Physical and Chemical Properties

| Property | This compound | 1-(4-(Trifluoromethyl)benzothiazol-2-yl)azetidin-3-ol | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine |

|---|---|---|---|

| Solubility (Predicted) | Moderate (polar hydroxyl group) | Low (bulky benzothiazole) | Low (planar thiadiazole) |

| LogP | ~1.2 | ~2.8 | ~2.5 |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 2 (NH₂) |

Q & A

Q. What are reliable synthetic routes for 1-(4-Methylthiazol-2-yl)azetidin-3-ol?

A common method involves refluxing 2-methyl-4-methylthiazole with propylisothiocyanate in ethanol for 3 hours, followed by crystallization. This approach yields high-purity crystals suitable for structural analysis . Alternative routes include coupling reactions with urea derivatives, as seen in anti-tuberculosis studies, where adamantyl and thiazole groups are introduced .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. For this compound derivatives, triclinic crystal systems (space group P1̅) are reported, with key parameters like a = 7.4803 Å, b = 8.4562 Å, and intramolecular N–H⋯N hydrogen bonds (2.022 Å) stabilizing the structure . Data collection involves Mo Kα radiation (λ = 0.71073 Å) and Bruker CCD diffractometers .

Q. What characterization techniques are used post-synthesis?

- NMR spectroscopy : Proton and carbon NMR confirm substituent placement (e.g., thiazole methyl groups at δ ~2.17 ppm in H NMR) .

- Mass spectrometry (ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ calculated: 292.1484) .

- X-ray diffraction : Resolves bond lengths/angles (e.g., S1–C2 = 1.723 Å) and supramolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Key factors include:

- Solvent choice : Ethanol is preferred for reflux due to its polarity and boiling point .

- Catalyst use : Brønsted acids or bases may accelerate cyclization in derivatives .

- Temperature control : Prolonged reflux (~3 hours) ensures complete reaction without decomposition .

Q. What structural features influence biological activity?

- Thiazole ring : The 4-methyl group enhances lipophilicity, improving membrane permeability .

- Azetidine hydroxyl : Participates in hydrogen bonding with biological targets (e.g., Bcl-2/Bcl-xL inhibitors) .

- Substituent effects : Anti-tuberculosis activity in urea derivatives (e.g., 1-adamantyl groups) correlates with steric bulk and electronic properties .

Q. How to resolve contradictions in reported biological activities?

- Assay standardization : Compare MIC values under consistent conditions (e.g., Mycobacterium tuberculosis H37Rv strain) .

- Purity validation : Use HPLC or crystallography to rule out impurities affecting activity .

- Structural analogs : Test derivatives to isolate pharmacophoric groups (e.g., replacing adamantyl with benzyl alters target affinity) .

Q. What computational methods predict molecular interactions?

- Docking studies : Analyze binding modes with targets (e.g., Bcl-2) using software like AutoDock .

- DFT calculations : Optimize geometry and assess frontier molecular orbitals (HOMO-LUMO gaps) for reactivity .

- Molecular dynamics : Simulate stability of hydrogen-bonded networks (e.g., N–H⋯S interactions in crystal packing) .

Q. How do supramolecular interactions affect physicochemical properties?

- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.022 Å) enhance rigidity, impacting solubility .

- π–π stacking : Thiazole ring interactions (centroid distance: 3.6688 Å) influence melting points and crystallinity .

- Intermolecular forces : Van der Waals interactions from methyl groups affect bioavailability .

Q. How to design derivatives for specific biological targets?

- SAR studies : Modify the azetidine hydroxyl to esters or ethers to probe metabolic stability .

- Bioisosteric replacement : Substitute thiazole with triazole to maintain heterocyclic interactions while altering pharmacokinetics .

- Boronate incorporation : Introduce dioxaborolane groups (e.g., from ) for PET imaging or Suzuki coupling .

Q. What are the challenges in analyzing stereochemical effects?

- Chiral centers : Use chiral HPLC or X-ray crystallography to resolve enantiomers (e.g., 3-fluorobenzyl derivatives in ) .

- Dynamic NMR : Detect conformational exchange in solution (e.g., azetidine ring puckering) .

- Crystallographic twinning : Employ SHELXL’s TWIN commands to refine structures with overlapping lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.